molecular formula C16H15N3O4 B2782806 Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034500-70-2

Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2782806
CAS No.: 2034500-70-2
M. Wt: 313.313
InChI Key: PUNQMJBVZFSHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a benzo[d][1,3]dioxole (benzodioxole) moiety linked to a pyrrolidine ring substituted with a pyridazin-3-yloxy group. This structure combines electron-rich aromatic systems (benzodioxole) with a polar pyrrolidine-pyrrolidinyloxy scaffold, which is common in bioactive molecules targeting receptors or enzymes.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c20-16(11-3-4-13-14(8-11)22-10-21-13)19-7-5-12(9-19)23-15-2-1-6-17-18-15/h1-4,6,8,12H,5,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNQMJBVZFSHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core, the pyridazin-3-yloxy group, and their subsequent coupling. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form the carbon-carbon bonds . The reaction conditions often include the use of a palladium catalyst, a base like cesium carbonate, and a solvent such as dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound would likely scale up these laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone has been investigated for its potential as an anticancer agent . Research indicates that it can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism positions it as a promising candidate for the development of new anticancer therapies.

Antibacterial Activity

Studies have shown that derivatives of benzo[d][1,3]dioxole exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, specific derivatives demonstrated high efficacy against Staphylococcus aureus and Sarcina, suggesting that the compound could be developed into effective antibacterial agents .

Modulation of Biological Pathways

The compound acts as a modulator of ATP-binding cassette transporters , which are crucial for the transport of various substrates across cellular membranes. By influencing these transporters, the compound may enhance the efficacy of existing drugs and contribute to overcoming drug resistance in cancer therapy.

Case Study 1: Anticancer Activity

A study assessed the anticancer properties of benzo[d][1,3]dioxol derivatives in various cancer cell lines. The results indicated that specific compounds within this class could significantly reduce cell viability and induce apoptosis through microtubule disruption. The study emphasized the need for further clinical trials to evaluate the therapeutic potential of these compounds in oncology .

Case Study 2: Antibacterial Efficacy

Another research project focused on synthesizing and testing various derivatives for antibacterial properties. The findings revealed that certain derivatives showed MIC values as low as 80 nM against Sarcina, highlighting their potential as novel antibacterial agents .

Mechanism of Action

The mechanism of action of Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone involves its interaction with cellular targets such as microtubules. It can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This compound may also interact with other molecular pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares core features with several derivatives synthesized in recent studies. Key structural variations and their implications are outlined below:

Table 1: Structural Features of Comparable Compounds
Compound Name Core Structure Substituents/R-Groups Key Functional Groups
Target Compound Benzodioxole + pyrrolidine 3-(Pyridazin-3-yloxy) Ketone, ether, pyrrolidine
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)(4-hydroxypiperidin-1-yl)methanone (4c) Benzodioxole + pyrazoline 4-Hydroxypiperidine, tert-butyl Ketone, hydroxyl, pyrazoline
1-(5-(Benzodioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(pyrrolidin-2-one-1-yl)ethanone (6f) Benzodioxole + pyrazoline Pyrrolidin-2-one Ketone, amide, pyrazoline
(3-(Benzodioxol-5-yl)-5-(thiophen-2-yl)-4,5-dihydropyrazol-1-yl)(3,4-dimethoxyphenyl)methanone (3s) Benzodioxole + pyrazoline Thiophene, 3,4-dimethoxyphenyl Ketone, thiophene, methoxy
(S)-(5-(Benzodioxol-5-yl)-2-methylthiazol-4-yl)(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)methanone (27) Benzodioxole + thiazole 3,4-Dimethoxybenzyl-pyrrolidine Ketone, thiazole, methoxy

Key Observations :

  • Heterocyclic Diversity : The target compound’s pyrrolidine-pyridazine scaffold distinguishes it from pyrazoline (e.g., 4c, 3s) or thiazole-based analogs (e.g., 27). Pyridazine’s electron-deficient nature may influence binding affinity compared to electron-rich thiophene (3s) or thiazole (27) .
  • Functional Group Impact: The absence of a hydroxyl group (cf. 4c) or amide (cf.

Key Observations :

  • Melting Points: Lower melting points (e.g., 6f at 114°C) correlate with less crystalline structures, possibly due to flexible substituents like pyrrolidinone .
  • IR Stretches : Ketone C=O stretches in analogs range from 1637–1681 cm⁻¹, consistent with the target compound’s expected profile .

Key Observations :

  • Lack of Psychoactive Properties: Unlike structurally related pyrrolidinyl ketones (e.g., MDPV, a controlled substance ), the target compound lacks a pentanone chain linked to pyrrolidine, reducing risk of stimulant activity .

Biological Activity

Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzo[d][1,3]dioxole moiety linked to a pyridazin-3-yloxy group through a pyrrolidin-1-yl methanone bridge. The synthesis typically involves several steps:

  • Formation of the benzo[d][1,3]dioxole core .
  • Synthesis of the pyridazin-3-yloxy group .
  • Coupling reactions to form the final product using methods like palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The mechanism primarily involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Studies have shown that derivatives of benzo[d][1,3]dioxole can induce apoptosis by interacting with cellular targets such as microtubules .

Key Findings:

  • IC50 Values : The compound has demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating potent antiproliferative effects.
    • For example, compounds similar to benzo[d][1,3]dioxole derivatives showed IC50 values of 2.38 µM for HepG2 and 4.52 µM for MCF7 cells, outperforming standard drugs like doxorubicin .
Cell LineIC50 (µM)Reference Drug IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

The biological activity of this compound involves several mechanisms:

  • Inhibition of Tubulin Polymerization : This leads to disruption in microtubule dynamics essential for mitosis.
  • Induction of Apoptosis : The compound activates apoptotic pathways through the regulation of proteins such as Bax and Bcl-2 .

Case Studies and Research Findings

A study published in Heterocyclic Communications evaluated various benzodioxole derivatives for their anticancer properties. It was found that compounds with amide functionalities exhibited stronger cytotoxic effects compared to others without such groups .

Antioxidant Activity

In addition to anticancer properties, benzo[d][1,3]dioxole derivatives have shown antioxidant activity. The DPPH assay demonstrated that these compounds can scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions .

Comparative Analysis with Similar Compounds

Benzo[d][1,3]dioxole derivatives share structural similarities with other compounds exhibiting anticancer properties. However, the unique combination of functional groups in this compound provides distinct biological activities that may enhance its efficacy as an anticancer agent.

Compound TypeBiological Activity
Benzo[d][1,3]dioxole DerivativesAnticancer, Antioxidant
Pyridazin DerivativesSimilar reactivity and biological properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone, and how can reaction yields be improved?

  • Methodology : Synthesis typically involves multi-step protocols. For example, coupling a benzo[d][1,3]dioxole-containing precursor with a pyrrolidine-pyridazine intermediate. Key steps include:

  • Step 1 : Activation of the pyrrolidine nitrogen via Boc protection or alkylation .
  • Step 2 : Nucleophilic substitution at the pyridazin-3-yloxy position using reagents like potassium carbonate in DMF or acetonitrile .
  • Yield Optimization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, with XPhos/Pd(OAc)₂ catalysts improving efficiency . Monitor purity via HPLC or TLC after each step .

Q. How can the three-dimensional conformation of this compound be characterized to predict biological interactions?

  • Methodology : Combine computational and experimental approaches:

  • Molecular Modeling : Use density functional theory (DFT) or molecular docking (e.g., AutoDock Vina) to predict binding poses with targets like kinases or GPCRs .
  • Experimental Validation : X-ray crystallography (if crystals are obtainable) or NMR spectroscopy (e.g., NOESY for spatial proximity analysis) .

Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Key Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions and stereochemistry. Aromatic protons in the benzo[d][1,3]dioxole moiety appear as doublets near δ 6.8–7.2 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ expected ~397.15 g/mol) .
  • IR Spectroscopy : Detect carbonyl (C=O) stretches near 1680–1720 cm1^{-1} .

Advanced Research Questions

Q. How do structural modifications (e.g., replacing pyridazine with pyridine) affect the compound’s pharmacokinetic properties and target selectivity?

  • Methodology :

  • SAR Studies : Synthesize analogs with variations in the pyridazine ring (e.g., pyridine, pyrimidine) and compare in vitro activity using assays like kinase inhibition or receptor binding .
  • ADME Profiling : Assess solubility (via shake-flask method), metabolic stability (using liver microsomes), and permeability (Caco-2 assays) .
  • Data Contradiction Analysis : For example, if pyridine analogs show higher potency but lower solubility, balance lipophilicity (cLogP) via substituent tuning .

Q. What strategies resolve discrepancies between in silico predictions and experimental data for this compound’s bioactivity?

  • Approach :

  • Re-evaluate Docking Parameters : Adjust protonation states or hydration effects in docking simulations .
  • Experimental Validation : Use surface plasmon resonance (SPR) to measure binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling .
  • Case Study : If computational models predict strong binding to EGFR but in vitro assays show weak activity, consider off-target effects or compound aggregation .

Q. How can in vivo efficacy and toxicity be systematically evaluated for this compound?

  • Protocol :

  • Pharmacokinetics : Administer via IV/oral routes in rodent models; collect plasma for LC-MS/MS analysis to determine T1/2T_{1/2}, CmaxC_{\text{max}}, and bioavailability .
  • Toxicity Screening : Perform acute toxicity studies (OECD 423) and genotoxicity assays (Ames test) .
  • Efficacy Models : Use xenograft models (e.g., HCT-116 for anticancer activity) with dose-response analysis .

Contradictions and Mitigation

  • Synthetic Yield Variability : Discrepancies in yields (e.g., 60% vs. 72%) may arise from solvent purity or catalyst lot differences. Mitigate via rigorous quality control of reagents .
  • Bioactivity Inconsistencies : If in silico models overestimate potency, validate target engagement using cellular thermal shift assays (CETSA) .

Key Resources

  • Structural Databases : Cambridge Structural Database (Mercury CSD 2.0 for packing patterns) .
  • Spectral Libraries : PubChem and NIST Chemistry WebBook for NMR/IR reference data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.